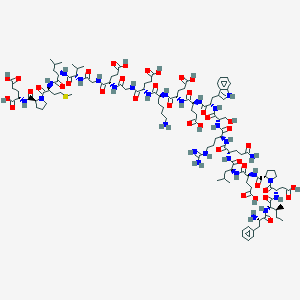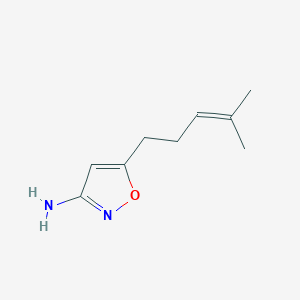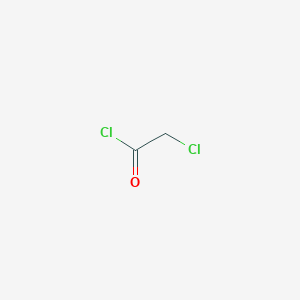
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Descripción general
Descripción
(S)-(-)-3,3′ -Dibromo-1,1′ -bi-2-naphthol may be used as a catalyst in the preparation of (R)-1-(2-propenyl)-2-(3-phenoxymethoxypropyl)-2-cyclohexenol.
Aplicaciones Científicas De Investigación
Enantioselective Fluorescent Response and Amino Acids Detection : The tetrabrominated derivative of 3,3'-diformyl-1,1'-bi-2-naphthol, known as (S)-2, shows a highly enantioselective fluorescent response towards amino acids in aqueous solutions. This characteristic facilitates the simultaneous determination of amino acid concentration and enantiomeric composition (Iqbal et al., 2019).
Chiral Organometallic Crystals : The compound is utilized as a chiral building block in creating chiral organo-organometallic crystals (Grepioni et al., 2001).
Educational Application in Organic Chemistry : Its synthesis and resolution serve as an advanced exercise in organic chemistry, particularly for spectroscopic structural identification (Mak, 2004).
Polyurethane Synthesis : The synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol leads to a mixture of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer (Gudeangadi et al., 2015).
Catalytic Properties in Asymmetric Reactions : Synthesized ligands from this compound show moderate catalytic properties for the asymmetric addition of diethylzinc to aromatic aldehydes (Guo et al., 2006).
Chiral Solvating Agent : It is used as a chiral solvating agent in (1)H NMR spectroscopy for determining the enantiomeric purity and absolute configuration of flavanones (Du et al., 2015).
Molecular Recognition : The compound's charge-transfer complex exhibits selective inclusion behavior and changes in color and reflectance spectra depending on the guest molecule, demonstrating its molecular recognition properties (Imai et al., 2009).
Lewis Acid Catalysis : Poly(1,1'-bi-2-naphthol)s derived from this compound are used in Lewis acid catalysis, showing enhanced activity when used with novel polymeric Lewis acid complexes (Hu et al., 1996).
Propiedades
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-43-8, 119707-74-3 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol differentiate between enantiomers?
A: Research indicates that while (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol can bind to both enantiomers of a target molecule, it does not show a preferential binding affinity for either. A study investigating its interaction with human serum albumin (HSA) revealed that both (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol and its enantiomer (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol exhibited comparable binding efficiencies. [] The simultaneous addition of equimolar amounts of both enantiomers led to the disappearance of the circular dichroism (CD) signal, indicating no enantiomeric preference. []
Q2: How does this compound contribute to the determination of enantiomeric purity?
A: this compound serves as an effective chiral solvating agent for determining the enantiomeric purity of flavanones using 1H NMR spectroscopy. [] The distinct chemical shifts induced by the chiral environment created by this compound allow for the differentiation and quantification of individual enantiomers. The accuracy of this method has been validated through comparisons with chiral HPLC analysis. []
Q3: What are the applications of (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol in asymmetric synthesis?
A: (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol plays a crucial role as a ligand in chiral zirconium catalysts. These catalysts have demonstrated high efficiency in asymmetric Mannich-type reactions involving acylhydrazones and silyl enolates. [] The resulting β-N'-acylhydrazinocarbonyl products are obtained with high enantiomeric excesses, highlighting the effectiveness of (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol in inducing chirality. [] This reaction provides a valuable synthetic route to various chiral β-aminocarbonyl derivatives, β-lactams, and pyrazolidinones. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





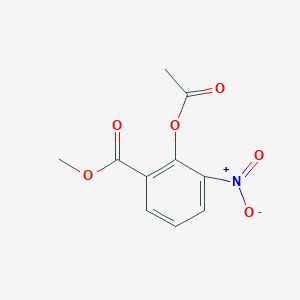




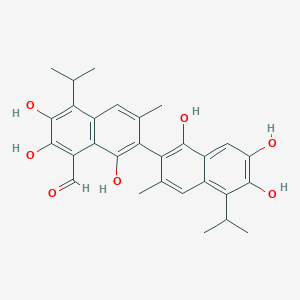
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
